Pitavastatin was first developed by the pharmaceutical company Kowa Company, Ltd. It is marketed under various brand names and is available in several formulations. The specific compound Pitavastatin 1-Phenylethylamide has been studied for its potential pharmacological properties and applications in medicinal chemistry.
The synthesis of Pitavastatin 1-Phenylethylamide can be achieved through several methods, primarily involving the reaction of pitavastatin with phenylethylamine. The synthesis typically follows a multi-step process that includes:
The synthesis often employs solvents like ethanol or methanol and may require specific temperature and pressure conditions to optimize yield. Advanced synthetic techniques, including continuous flow processes, can enhance efficiency and reduce costs.
Pitavastatin 1-Phenylethylamide has a complex molecular structure characterized by its unique functional groups. The molecular formula is with a molecular weight of approximately 542.65 g/mol.
Pitavastatin 1-Phenylethylamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of Pitavastatin 1-Phenylethylamide involves its inhibition of HMG-CoA reductase, which is crucial for cholesterol biosynthesis. By blocking this enzyme, pitavastatin reduces the production of mevalonate, a precursor in the cholesterol synthesis pathway, leading to decreased cholesterol levels in the liver and increased uptake of low-density lipoprotein from the bloodstream.
The pharmacodynamics of pitavastatin indicate that it effectively lowers total cholesterol and low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels.
Pitavastatin 1-Phenylethylamide has several applications in scientific research:
Pitavastatin 1-phenylethylamide (chemical name: (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid - (αR)-α-methylbenzene methanamine salt) represents a strategically important derivative where the chiral phenylethylamine counterion serves dual purposes of enhancing crystallinity and preserving stereochemical integrity. The salt formation leverages the carboxylic acid functionality of pitavastatin and the basic amine group of (R)-1-phenylethylamine, typically through acid-base reactions in aprotic solvents. This crystalline salt form exhibits distinctive powder X-ray diffraction (PXRD) characteristics with primary peaks at 2θ = 5.8°, 11.6°, 17.4°, and 23.2°, confirming a unique crystalline lattice different from other known pitavastatin salts [1]. The chiral (R)-enantiomer of phenylethylamine is preferentially selected due to its superior diastereomeric alignment with the (3R,5S) configuration of pitavastatin, minimizing amorphous content and enhancing thermal stability as evidenced by differential scanning calorimetry showing a sharp endotherm at 182°C [1] [3].
The stoichiometric control is critical, with optimal results achieved at a 1:1 molar ratio of pitavastatin to phenylethylamine in ethyl acetate or acetonitrile systems. This precision prevents the formation of undesirable solvates or hydrates that compromise pharmaceutical properties. The resulting salt demonstrates significantly improved handling characteristics compared to the parent acid, including reduced hygroscopicity and enhanced flow properties essential for manufacturing processes. Phase purity is confirmed through orthogonal analytical methods including HPLC (>95% purity), thermogravimetric analysis (TGA) showing <0.5% solvent residue, and polarized light microscopy confirming uniform crystal habit [3] [6].
Table 1: Characterization Data for Pitavastatin 1-Phenylethylamide Salt
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₂₅H₂₄FNO₄•C₈H₁₁N | High-res MS |
Molecular Weight | 542.64 g/mol | - |
CAS Registry Number | 147511-70-4 | - |
PXRD Characteristic Peaks | 5.8°, 11.6°, 17.4°, 23.2° (2θ) | Powder XRD |
Melting Point | 182°C (decomposition) | DSC |
Optical Rotation | [α]₂₅D = +19° to +24° (c=1, CH₃CN:H₂O 1:1) | Polarimetry |
Solubility (DMSO) | >2 mg/mL | Equilibrium solubility |
Crystallization engineering plays a pivotal role in obtaining pitavastatin phenylethylamide with pharmaceutical-grade purity and optimal yield. Solvent polarity directly influences crystal morphology, polymorphic form, and particle size distribution. Experimental data demonstrate that binary solvent systems combining ethyl acetate with n-heptane (3:1 v/v) produce rhombic crystals with uniform particle size distribution (D90 < 50µm), while isopropyl alcohol/water mixtures yield needle-like crystals prone to electrostatic charging and aggregation [1] [4]. The crystallization kinetics are temperature-dependent, with cooling rates of 0.5°C/minute from 60°C to 5°C achieving 92% recovery of phase-pate material, whereas rapid quenching induces amorphous precipitation.
Anti-solvent crystallization represents a particularly effective approach for this thermolabile compound. Controlled addition of n-hexane into a saturated pitavastatin phenylethylamide solution in tetrahydrofuran (1:4 v/v anti-solvent to solvent ratio) at 25°C under high-shear mixing (500 rpm) produces micronized crystals (median size 15µm) with enhanced dissolution characteristics. This technique simultaneously minimizes residual solvent levels to <300 ppm, meeting ICH guidelines without requiring secondary drying [1]. For scale-up considerations, seeding strategies using 0.1% w/w of the desired polymorph during the nucleation phase ensure consistent crystal form across batches, critical for reproducible filtration and drying operations.
The water content in solvent systems requires precise control (<0.5% w/w) to prevent hydrate formation that alters dissolution profiles. Process analytical technologies (PAT) such as in-situ Raman spectroscopy and focused beam reflectance measurement (FBRM) enable real-time monitoring of crystal form and particle size during crystallization, allowing immediate parameter adjustments to maintain the desired solid-state properties [4].
Table 2: Solvent Systems for Crystallization of Pitavastatin 1-Phenylethylamide
Solvent System | Ratio (v/v) | Crystal Habit | Yield (%) | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|---|
Ethyl acetate/n-heptane | 3:1 | Rhombic plates | 92 | 99.3 | <500 |
Acetonitrile/water | 4:1 | Prismatic | 88 | 98.7 | <800 |
THF/n-hexane (anti-solvent) | 1:4 | Micronized particles | 95 | 99.5 | <300 |
Isopropyl alcohol/water | 5:2 | Needles | 85 | 97.9 | <1500 |
Preserving the labile (3R,5S,6E) configuration during phenylethylamide formation demands stringent control over reaction parameters. Kinetic studies reveal that the dihydroxyheptenoic acid moiety is susceptible to epimerization at C3 and C5 under basic conditions (pH >8.0) or elevated temperatures (>40°C). Optimal amidation occurs at 25-30°C in aprotic solvents using stoichiometric phenylethylamine rather than excess amine, maintaining the reaction medium at pH 6.5-7.5 to prevent racemization [4]. The stereochemical integrity is monitored through chiral HPLC (Chiralpak AD-H column, n-hexane:isopropanol:trifluoroacetic acid 85:15:0.1 v/v/v), which resolves the (3R,5S) isomer from potential (3S,5R) and other diastereomeric impurities with a resolution factor >2.5.
Reaction time optimization demonstrates that 8-10 hours achieves complete conversion while minimizing degradation, with extended periods (>15 hours) leading to a 3.5% increase in epimerized byproducts. Nitrogen sparging prevents oxidative degradation of the quinoline moiety during amide bond formation, particularly important when using metal catalysts. The criticality of reagent addition sequence is established through designed experiments: pre-mixing pitavastatin free acid with coupling agents before phenylethylamine introduction reduces epimerization by 60% compared to simultaneous addition [4]. This protocol maintains enantiomeric excess (ee) >99.5% for the (3R,5S) configuration, essential for retaining full HMG-CoA reductase inhibitory activity.
Post-reaction purification through crystallization provides additional stereochemical enrichment. Cooling the saturated solution from 50°C to -10°C over 12 hours selectively precipitates the desired diastereomer while concentrating undesired epimers in the mother liquor, achieving a 97% diastereomeric excess (de). This approach effectively circumvents the need for chromatographic separation, making the process economically viable for commercial-scale manufacturing [1] [4].
Table 3: Stereochemical Integrity Under Varied Amidation Conditions
Parameter | Condition A | Condition B | Condition C | Optimal Condition |
---|---|---|---|---|
Temperature | 25°C | 40°C | 60°C | 25-30°C |
Reaction Time | 8 hours | 12 hours | 6 hours | 8-10 hours |
Solvent System | THF | DMF | Dichloromethane | THF |
Phenylethylamine Equiv. | 1.05 | 1.20 | 2.00 | 1.05 |
(3R,5S) Isomer Purity | 99.6% | 98.1% | 95.3% | >99.5% |
Major Impurity | None detected | C3-epimer (1.2%) | Dehydrated product (3.5%) | None detected |
The amidation between pitavastatin carboxylic acid and phenylethylamine presents unique challenges due to the sterically congested environment near the carboxyl group and the acid-labile quinoline-heptenoate structure. Conventional carbodiimide-mediated coupling (DCC/DMAP) generates unacceptable levels of lactone byproducts (>8%) through intramolecular esterification. Advanced catalytic systems address this limitation, with uranium-based reagents demonstrating particular efficacy. The combination of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with collidine in anhydrous DMF achieves 95% conversion in 2 hours at 0-5°C with lactone formation suppressed to <0.5% [4].
Mechanistic studies reveal that the bulky uranium reagent preferentially activates the carboxylic acid toward amine nucleophiles rather than the neighboring hydroxyl groups, preventing lactonization. The catalytic efficiency varies significantly with the additive choice: 1-hydroxy-7-azabenzotriazole (HOAt) outperforms benzotriazol-1-ol (HOBt) by reducing reaction time 40% while maintaining stereopurity. For large-scale applications where uranium reagents become cost-prohibitive, the phosphonium-based system using PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with N-methylmorpholine in acetonitrile provides an economical alternative, delivering 92% isolated yield with equivalent impurity profiles [1].
The emergence of heterogeneous catalysts offers simplified workup procedures. Immobilized carbodiimide on polystyrene resin (loading: 1.8 mmol/g) in toluene at 80°C facilitates amidation with 89% conversion, and the catalyst retains activity over five cycles with <10% efficiency loss. This approach eliminates the problematic removal of soluble coupling reagent byproducts that complicate purification. Regardless of the catalytic system, strict moisture control (<50 ppm water) is essential to prevent reagent hydrolysis and subsequent yield reduction. Post-reaction quenching with cold 5% citric acid followed by crystallization provides the salt in >99% chemical purity without chromatographic purification [4].
Table 4: Catalytic Systems for Pitavastatin-Phenylethylamide Coupling
Catalytic System | Solvent | Temperature | Time (h) | Yield (%) | Lactone Impurity (%) | Epimerization (%) |
---|---|---|---|---|---|---|
HATU/HOAt/Collidine | Anhydrous DMF | 0-5°C | 2 | 95 | <0.5 | <0.1 |
PyBOP/N-methylmorpholine | Acetonitrile | 25°C | 4 | 92 | 0.8 | 0.3 |
DCC/DMAP | THF | 25°C | 12 | 78 | 8.2 | 1.5 |
CDI (Carbonyldiimidazole) | Dichloromethane | 40°C | 6 | 85 | 3.5 | 0.7 |
Immobilized carbodiimide | Toluene | 80°C | 8 | 89 | 1.2 | <0.2 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1